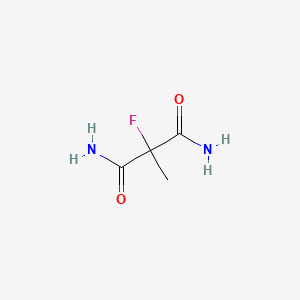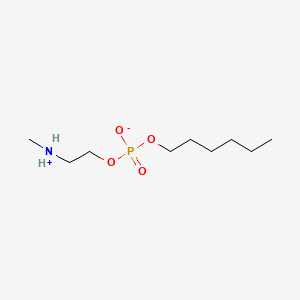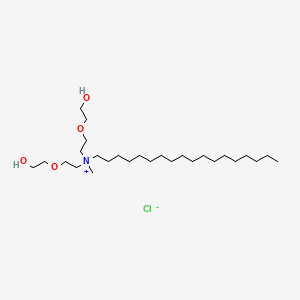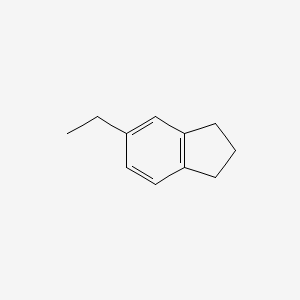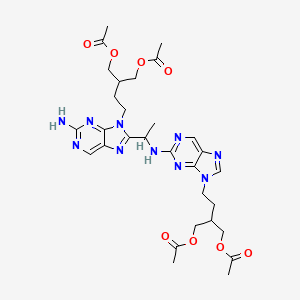
Famciclovir 8,N2-dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Famciclovir 8,N2-dimer is a synthetic compound derived from famciclovir, an antiviral medication used primarily to treat herpes simplex and herpes zoster infections. The dimer form involves the chemical bonding of two famciclovir molecules, potentially altering its pharmacological properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Famciclovir 8,N2-dimer typically involves the following steps:
Starting Materials: Famciclovir and appropriate linking agents.
Reaction Conditions: The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to facilitate the dimerization process.
Catalysts and Reagents: Commonly used reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
Batch Processing: Conducting the reaction in large reactors with precise control over temperature, pressure, and mixing.
Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain high-purity product.
Quality Control: Ensuring the final product meets stringent pharmaceutical standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
Famciclovir 8,N2-dimer can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Famciclovir 8,N2-dimer has several scientific research applications:
Chemistry: Used as a model compound to study dimerization reactions and their effects on molecular properties.
Biology: Investigated for its potential antiviral activity and interactions with biological macromolecules.
Medicine: Explored for its enhanced antiviral properties compared to monomeric famciclovir.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of Famciclovir 8,N2-dimer involves its conversion to the active triphosphate form, which inhibits viral DNA polymerase. This prevents viral DNA synthesis and replication. The molecular targets include viral thymidine kinase and DNA polymerase, crucial for viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another antiviral drug used to treat herpes infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
Famciclovir 8,N2-dimer is unique due to its dimeric structure, which may offer enhanced antiviral activity and different pharmacokinetic properties compared to its monomeric counterparts. This structural modification can lead to improved efficacy and potentially reduced resistance development.
This compound represents a promising compound in antiviral research, with potential applications across various scientific fields. Its unique structure and properties make it a valuable subject for further investigation.
Eigenschaften
CAS-Nummer |
1797985-90-0 |
|---|---|
Molekularformel |
C30H40N10O8 |
Molekulargewicht |
668.7 g/mol |
IUPAC-Name |
[4-[2-[1-[9-[4-acetyloxy-3-(acetyloxymethyl)butyl]-2-aminopurin-8-yl]ethylamino]purin-9-yl]-2-(acetyloxymethyl)butyl] acetate |
InChI |
InChI=1S/C30H40N10O8/c1-17(26-36-25-11-32-29(31)37-28(25)40(26)9-7-23(14-47-20(4)43)15-48-21(5)44)35-30-33-10-24-27(38-30)39(16-34-24)8-6-22(12-45-18(2)41)13-46-19(3)42/h10-11,16-17,22-23H,6-9,12-15H2,1-5H3,(H2,31,32,37)(H,33,35,38) |
InChI-Schlüssel |
GSOWWRDUMWXCMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=CN=C(N=C2N1CCC(COC(=O)C)COC(=O)C)N)NC3=NC=C4C(=N3)N(C=N4)CCC(COC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)

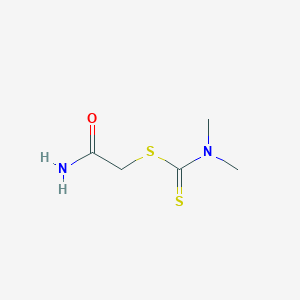


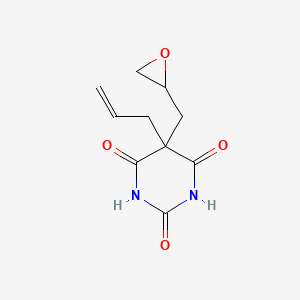
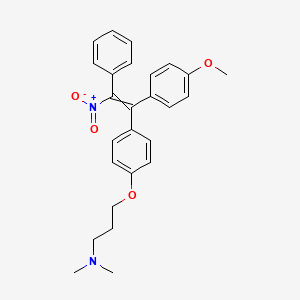
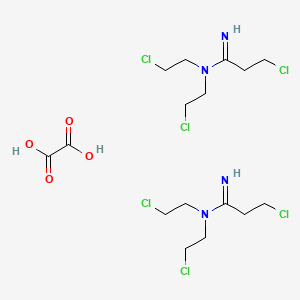
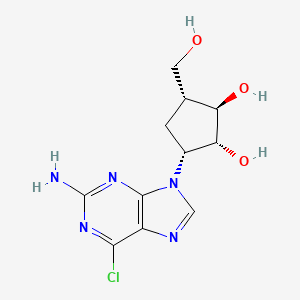
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
